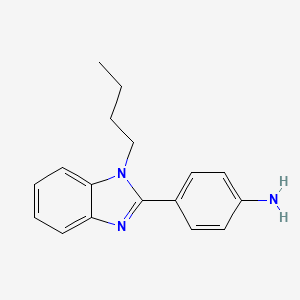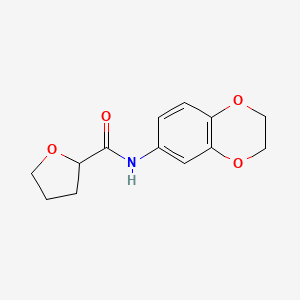![molecular formula C26H24ClN3S B5020807 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine](/img/structure/B5020807.png)
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a piperazine ring, and multiple phenyl groups
Méthodes De Préparation
. Common synthetic routes include:
Thiazole Synthesis: : The thiazole ring can be synthesized through the reaction of 4-chlorobenzaldehyde with thiourea under acidic conditions.
Piperazine Formation: : The piperazine ring is often formed by reacting a suitable precursor with a diamine under high-temperature conditions.
Phenyl Group Introduction: : The phenyl groups are introduced through electrophilic aromatic substitution reactions, typically using diphenylmethane derivatives.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing by-products and environmental impact.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: : Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. Major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Applications De Recherche Scientifique
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound is used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: : The compound is utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine is unique due to its specific structural features and functional groups. Similar compounds include:
1-(4-chlorophenyl)ethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone: : This compound shares the thiazole ring but has different substituents on the phenyl groups.
4-[1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]pyridine: : Another structurally related compound with a pyrazole ring instead of piperazine.
Propriétés
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-(4-chlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3S/c27-23-13-11-20(12-14-23)24-19-31-26(28-24)30-17-15-29(16-18-30)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,25H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATPRLJMKJELOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(4-methoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B5020737.png)
![1-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea](/img/structure/B5020754.png)

![1-(2-methoxybenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5020768.png)
![N-(3,4-dimethylphenyl)-2-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5020780.png)


![1-ethyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5020806.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B5020810.png)

![N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5020822.png)


![2-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5020846.png)
